Rotational Barrier: Aryl vs. Alkyl Phosphonic Acids
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level demonstrates that phenyl phosphonic acids possess a bond rotational potential profile fundamentally distinct from alkyl phosphonic acids, with rotational barriers that are 'almost negligible,' whereas alkyl phosphonic acids exhibit a defined barrier of 0.114 eV [1]. This difference is attributable to the electronic and steric influence of the aromatic ring on the phosphonic acid head group.
| Evidence Dimension | Bond rotational barrier (DFT-calculated) |
|---|---|
| Target Compound Data | Negligible (near-zero) |
| Comparator Or Baseline | Alkyl phosphonic acids: 0.114 eV |
| Quantified Difference | ≈ 0.114 eV reduction |
| Conditions | DFT calculation; B3LYP/6-311++G(d,p) level; gas-phase model |
Why This Matters
This indicates superior conformational flexibility, which may enhance packing density and order in SAMs, thereby improving interfacial properties in electronic devices.
- [1] Yan, L., et al. (2011). About the choice of protogenic group for polymer electrolyte membranes: Alkyl or aryl phosphonic acid? Solid State Ionics, 190(1), 8–17. View Source
